2-(Trifluoromethyl)-dl-phenylalanine 2-(Trifluoromethyl)-dl-phenylalanine
Brand Name: Vulcanchem
CAS No.: 3832-73-3
VCID: VC2334334
InChI: InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
SMILES: C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol

2-(Trifluoromethyl)-dl-phenylalanine

CAS No.: 3832-73-3

Cat. No.: VC2334334

Molecular Formula: C10H10F3NO2

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)-dl-phenylalanine - 3832-73-3

Specification

CAS No. 3832-73-3
Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
IUPAC Name 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Standard InChI Key IOABLDGLYOGEHY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(Trifluoromethyl)-dl-phenylalanine is a modified amino acid with the molecular formula C10H10F3NO2. Its structure consists of a phenylalanine backbone with a trifluoromethyl group (-CF3) attached to the ortho position of the phenyl ring. The compound exists as a racemic mixture, containing equal proportions of both D and L isomers. The D isomer has the (R) configuration at the alpha carbon, while the L isomer possesses the (S) configuration .

Synthesis Methods

Chemical Synthesis Approaches

The synthesis of 2-(Trifluoromethyl)-dl-phenylalanine can be approached through various synthetic routes. One potential methodology involves a Negishi cross-coupling reaction, which has been successfully employed for related trifluoromethyl-containing phenylalanine derivatives. Based on research on similar compounds, a viable synthetic strategy could involve the cross-coupling of a prefunctionalized aryl bromide containing the trifluoromethyl group with a suitably protected β-iodoalanine .

A documented approach for related compounds begins with nucleophilic trifluoromethylation of a suitable benzaldehyde derivative (such as 2-bromo-4-fluorobenzaldehyde) using CF3Si(CH3)3. The resulting trifluorocarbinol can then be oxidized to a ketone using reagents like IBX, followed by a Wittig olefination to provide a masked ketone precursor . The synthetic sequence would continue with a Negishi cross-coupling reaction to form the carbon-carbon bond connecting the aromatic portion to the amino acid backbone.

The detailed synthetic pathway may include the following steps:

  • Trifluoromethylation of the appropriate benzaldehyde

  • Oxidation of the resulting trifluorocarbinol to a ketone

  • Wittig olefination to create a masked ketone

  • Negishi cross-coupling with a protected β-iodoalanine

  • Deprotection to yield the final amino acid

Enzymatic Synthesis Approaches

Enzymatic methods offer an alternative route for the synthesis of 2-(Trifluoromethyl)-dl-phenylalanine, particularly for obtaining enantiomerically pure forms. Recent advances in enzymatic synthesis of D-amino acids provide applicable methodologies for producing the D-isomer of this compound .

One enzymatic approach involves a multi-step process:

  • Oxidative deamination of the L-enantiomer into the corresponding α-keto acid using L-amino acid deaminase (LAAD) from organisms such as Proteus myxofaciens

  • Stereoselective reductive amination using enzymes like meso-diaminopimelate dehydrogenase (m-DAPDH) from Symbiobacterium thermophilum to generate the D-enantiomer

This methodology has been successfully applied to various phenylalanine derivatives, including halogenated variants, achieving high conversion yields (often >90%) and excellent enantiomeric excess (>99% ee) . For instance, D-phenylalanine and halogenated derivatives like 2-, 3-, or 4-chlorophenylalanine have been produced using this approach with quantitative yield and >99% enantiomeric excess.

Recent Advances in Synthetic Methodologies

Applications in Chemical and Biological Systems

Role in Peptide Chemistry

Fluorinated amino acids, including 2-(Trifluoromethyl)-dl-phenylalanine, have gained significant attention in peptide chemistry due to their ability to modulate the properties of peptides. The incorporation of this compound into peptide chains can significantly alter their biophysical properties, particularly their hydrophobicity profiles .

Research on related trifluoromethylated amino acids demonstrates that their incorporation into peptides can:

  • Enhance the peptide's local hydrophobicity

  • Modify the peptide's secondary structure and folding properties

  • Alter the peptide's stability against enzymatic degradation

  • Provide valuable tools for structure-activity relationship studies

The successful incorporation of fluorinated amino acids into peptides using solid-phase peptide synthesis (SPPS) has been demonstrated for similar compounds. For example, Fmoc-protected trifluoromethylthiolated amino acids have been incorporated into endomorphin-1 and model tripeptides, resulting in a remarkable enhancement of local hydrophobicity .

Comparison with Similar Fluorinated Derivatives

The properties of 2-(Trifluoromethyl)-dl-phenylalanine can be better understood by comparing it with similar fluorinated derivatives:

CompoundStructural FeaturesKey PropertiesReference
2-(Trifluoromethyl)-dl-phenylalanineCF3 at 2-position of phenyl ringEnhanced lipophilicity, ortho-position steric effects
2,5-Bis(trifluoromethyl)-dl-phenylalanineCF3 groups at 2- and 5-positionsFurther enhanced lipophilicity, increased steric hindrance
p-SCF3-phenylalanineSCF3 at para positionDifferent electronic properties, high hydrophobicity
D-3-FluoroalanineF directly on beta carbonDifferent conformational effects, higher polarity than CF3 derivatives

2,5-Bis(trifluoromethyl)-dl-phenylalanine, for instance, contains two trifluoromethyl groups at the 2 and 5 positions of the phenyl ring. This modification further enhances the compound's lipophilicity and introduces additional steric and electronic effects compared to the mono-substituted 2-(Trifluoromethyl)-dl-phenylalanine.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic profile of 2-(Trifluoromethyl)-dl-phenylalanine provides valuable information for its structural characterization. Based on the properties of similar compounds, the following spectral features can be anticipated:

1H NMR Spectrum

The proton NMR spectrum would likely display:

  • The alpha proton (CH) at approximately 3.7-4.0 ppm

  • The beta protons (CH2) as a complex multiplet at around 3.0-3.3 ppm

  • Aromatic protons from the phenyl ring in the 7.0-7.8 ppm region, with coupling patterns influenced by the presence of the trifluoromethyl group

  • The amine protons (NH2) as a broad signal in the 1.5-2.0 ppm region

  • The carboxylic acid proton (COOH) as a broad signal at approximately 10-12 ppm

13C NMR Spectrum

The carbon NMR spectrum would be expected to show:

  • The carboxyl carbon (COOH) at approximately 170-175 ppm

  • The alpha carbon (CH) at around 55-60 ppm

  • The beta carbon (CH2) at approximately 35-40 ppm

  • The aromatic carbons in the 125-140 ppm region

  • The trifluoromethyl carbon as a quartet due to C-F coupling at approximately 120-125 ppm

19F NMR Spectrum

The fluorine NMR spectrum would feature a characteristic signal for the trifluoromethyl group, typically as a singlet at around -60 to -65 ppm relative to CFCl3.

Mass Spectrometry

Mass spectrometric analysis of 2-(Trifluoromethyl)-dl-phenylalanine would reveal its molecular ion peak at m/z 233, corresponding to its molecular weight. Fragmentation patterns might include:

  • Loss of the carboxyl group (-COOH) to give a fragment at m/z 188

  • Loss of the amine group (-NH2) to give a fragment at m/z 216

  • Cleavage of the beta carbon-phenyl bond to produce fragments characteristic of the trifluoromethylated phenyl moiety

High-resolution mass spectrometry would confirm the molecular formula C10H10F3NO2 with an expected exact mass of 233.0664 (calculated).

Structure-Activity Relationships

Impact of Trifluoromethyl Group on Molecular Properties

The trifluoromethyl group at the 2-position of the phenyl ring in 2-(Trifluoromethyl)-dl-phenylalanine significantly influences the compound's properties in several ways:

  • Electronic Effects: The strongly electron-withdrawing nature of the CF3 group alters the electron distribution in the phenyl ring, affecting the compound's reactivity and interactions with binding partners .

  • Steric Effects: The bulky trifluoromethyl group introduces steric constraints that influence the conformational preferences of the amino acid. When positioned at the ortho (2) position, these steric effects can be particularly pronounced, potentially affecting the rotational freedom of the phenyl ring relative to the amino acid backbone.

  • Hydrophobicity: The presence of the CF3 group substantially enhances the lipophilicity of the compound. Studies on related fluorinated amino acids have demonstrated a remarkable enhancement of local hydrophobicity when incorporated into peptides .

  • Acidity: The electron-withdrawing effect of the CF3 group increases the acidity of the amino acid by stabilizing the negative charge in the deprotonated state. This effect can influence the compound's behavior in various pH environments and its interactions with charged residues in proteins.

Comparison with Natural Phenylalanine

Compared to natural phenylalanine, 2-(Trifluoromethyl)-dl-phenylalanine exhibits distinct differences in terms of physical, chemical, and biological properties:

PropertyNatural Phenylalanine2-(Trifluoromethyl)-dl-phenylalanine
Molecular Weight165.19 g/mol233.19 g/mol
LipophilicityLowerHigher due to CF3 group
AciditypKa ≈ 9.13 (amino group)Lower pKa due to electron-withdrawing CF3
Metabolic StabilitySubject to enzymatic degradationEnhanced resistance to metabolism
Conformational PreferencesStandardAltered due to steric and electronic effects of CF3
Binding PropertiesStandardModified due to electronic and steric effects

These differences highlight the potential of 2-(Trifluoromethyl)-dl-phenylalanine as a valuable tool in various applications where modified properties compared to natural phenylalanine are desirable.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator